(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
755749-11-2
VCID:
VC21079654
InChI:
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
SMILES:
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F
Molecular Formula:
C10H10F3NO2
Molecular Weight:
233.19 g/mol
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 755749-11-2
Cat. No.: VC21079654
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 755749-11-2 |
|---|---|
| Molecular Formula | C10H10F3NO2 |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | (3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
| Standard InChI Key | MXKROQQTKYAUJB-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)[C@H](CC(=O)[O-])[NH3+])C(F)(F)F |
| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator